molecular formula C9H13N3O2 B13012269 6-(Diethylamino)pyridazine-4-carboxylic acid

6-(Diethylamino)pyridazine-4-carboxylic acid

カタログ番号: B13012269
分子量: 195.22 g/mol
InChIキー: DQJSIBSWUARLGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-(Diethylamino)pyridazine-4-carboxylic acid (CAS 1987340-91-9) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridazine core, a nitrogen-containing heterocycle of significant interest in modern drug design, substituted with a diethylamino group and a carboxylic acid functionality . The structural elements of this compound are highly relevant for medicinal chemistry. The electron-deficient aromatic pyridazine ring system is known to facilitate key interactions with biological targets, such as π-π stacking and hydrogen bonding . The carboxylic acid group adds polarity and can act as a coordinating group for metal ions or enable the molecule to be readily derivatized into amides or esters for structure-activity relationship (SAR) studies . This makes 6-(Diethylamino)pyridazine-4-carboxylic acid a valuable scaffold for the discovery and optimization of new enzyme inhibitors and other biologically active molecules . Researchers can leverage this compound as a versatile building block in the synthesis of more complex structures for screening against various therapeutic targets. For Research Use Only. This product is not for diagnostic or therapeutic use and is not intended for human use.

特性

分子式

C9H13N3O2

分子量

195.22 g/mol

IUPAC名

6-(diethylamino)pyridazine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14)

InChIキー

DQJSIBSWUARLGH-UHFFFAOYSA-N

正規SMILES

CCN(CC)C1=NN=CC(=C1)C(=O)O

製品の起源

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis of 6-(Diethylamino)pyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The structural elucidation of 6-(diethylamino)pyridazine-4-carboxylic acid requires a rigorous understanding of heterocyclic electronics. The pyridazine core (1,2-diazine) inherently possesses strong electron-withdrawing character due to the two adjacent nitrogen atoms. When functionalized with an electron-donating diethylamino group at C-6 and an electron-withdrawing carboxylic acid at C-4, the molecule forms a complex "push-pull" electronic system. This technical guide provides a definitive framework for assigning the 1 H and 13 C NMR spectral data of this compound, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol.

Quantitative Spectral Data

The following tables summarize the expected quantitative NMR data, acquired in DMSO-d 6​ to ensure complete solubility and to prevent rapid proton exchange of the carboxylic acid.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
COOH 13.20Broad singlet (br s)1H-Acidic proton
H-3 8.65Doublet (d)1H2.0Pyridazine ring
H-5 7.15Doublet (d)1H2.0Pyridazine ring
-CH 2​ - 3.65Quartet (q)4H7.1Diethylamino methylene
-CH 3​ 1.15Triplet (t)6H7.1Diethylamino methyl
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment
C=O 166.5Quaternary (C)Carboxylic acid carbonyl
C-6 158.2Quaternary (C)Attached to -NEt 2​ (Inductive deshielding)
C-3 148.5Methine (CH)Adjacent to N-2 (Inductive deshielding)
C-4 123.0Quaternary (C)Attached to -COOH
C-5 108.5Methine (CH)Ortho to -NEt 2​ (+M resonance shielding)
-CH 2​ - 43.2Methylene (CH 2​ )Aliphatic, attached to N
-CH 3​ 12.8Methyl (CH 3​ )Aliphatic

Mechanistic Causality of Chemical Shifts

To move beyond simple data listing, an Application Scientist must understand why these signals appear where they do. The chemical shifts are dictated by a competition between inductive (-I) and resonance (+M/-M) effects.

  • Proton H-3 ( δ 8.65): This proton is highly deshielded. The profound downfield shift is caused by the strong inductive withdrawal from the adjacent N-2 nitrogen and the ortho-relationship to the electron-withdrawing C-4 carboxylic acid[1].

  • Proton H-5 ( δ 7.15): H-5 experiences competing effects. While the ortho-carboxylic acid attempts to withdraw electron density, the strong +M (resonance) electron donation from the ortho-diethylamino group dominates. This pushes the H-5 resonance significantly upfield compared to typical unsubstituted pyridazine protons.

  • Carbon C-5 ( δ 108.5): The 13 C spectrum perfectly mirrors the proton environment. The C-5 carbon is highly shielded due to the localized negative charge density generated by the resonance structures of the C-6 diethylamino group[1].

  • Carboxylic Acid Protons & Carbons: The carboxylic acid proton appears as a broad singlet in the far downfield region (>12.0 ppm), which is highly characteristic of acidic protons in highly polar, hydrogen-bonding solvents like DMSO-d 6​ [2]. The carbonyl carbon sits at δ 166.5 ppm, typical for conjugated heterocyclic acids[2].

Experimental Methodology & Self-Validating Workflow

A robust NMR protocol must be a self-validating system. Relying solely on 1D NMR can lead to misassignments in highly substituted heterocycles. The following step-by-step methodology ensures absolute structural confidence.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d 6​ . Causality: DMSO-d 6​ is chosen because it disrupts the strong intermolecular hydrogen-bonded dimers of the carboxylic acid, yielding a sharp, well-resolved monomeric spectrum while providing a reliable deuterium lock signal[2].

  • 1D 1 H Acquisition: Acquire at 400 MHz using 16 scans and a relaxation delay (d1) of 1.0 second.

  • 1D 13 C Acquisition: Acquire at 100 MHz using 1024 scans. Causality: A longer relaxation delay (d1 = 2.0–3.0 s) is mandatory here. Quaternary carbons (C-4, C-6, and C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer delay ensures these nuclei fully relax between pulses, preventing signal suppression[1].

  • 2D Correlation (HSQC & HMBC): Run gradient-selected HSQC to map direct C-H attachments, followed by HMBC to map 2-bond ( 2J ) and 3-bond ( 3J ) long-range couplings.

NMR_Workflow Step1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Step2 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) Step1->Step2 Step3 2D NMR Acquisition (COSY, HSQC, HMBC) Step2->Step3 Step4 Spectral Processing (Fourier Transform, Phase Correction) Step3->Step4 Step5 Signal Assignment & Structural Validation Step4->Step5

Figure 1: Standardized experimental workflow for multi-nuclear NMR acquisition and validation.

2D NMR Correlation Network (HMBC)

The structural assignment is mathematically locked using the HMBC correlation network. While HSQC confirms that H-3 is attached to C-3 and H-5 is attached to C-5, the HMBC validates the quaternary carbons and the exact positional isomerism.

For instance, the H-5 proton will show a strong 3J correlation to the C=O carbon, proving the carboxylic acid is at C-4 (adjacent to C-5). Furthermore, the methylene protons of the diethylamino group will show a 3J correlation to the C-6 carbon of the pyridazine ring, definitively linking the side chain to the core.

HMBC_Network H3 H-3 (δ 8.65) C4 C-4 (δ 123.0) H3->C4 2J C5 C-5 (δ 108.5) H3->C5 3J CCOOH C=O (δ 166.5) H3->CCOOH 3J H5 H-5 (δ 7.15) C3 C-3 (δ 148.5) H5->C3 3J H5->C4 2J C6 C-6 (δ 158.2) H5->C6 2J H5->CCOOH 3J HCH2 H-CH2 (δ 3.65) HCH2->C6 3J CCH3 C-CH3 (δ 12.8) HCH2->CCH3 2J HCH3 H-CH3 (δ 1.15) CCH2 C-CH2 (δ 43.2) HCH3->CCH2 2J

Figure 2: HMBC (Heteronuclear Multiple Bond Correlation) network mapping key 2J and 3J C-H couplings.

Sources

Crystal Structure Analysis of 6-(Diethylamino)pyridazine-4-carboxylic Acid: A Comprehensive Crystallographic and Supramolecular Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functional materials and active pharmaceutical ingredients (APIs) relies heavily on understanding solid-state behavior. 6-(diethylamino)pyridazine-4-carboxylic acid ( C9​H13​N3​O2​ ) is a highly versatile building block characterized by competing intermolecular forces: the strong hydrogen-bonding capacity of the carboxylic acid, the electron-deficient nature of the pyridazine core, and the steric/electronic influence of the diethylamino substituent.

This whitepaper provides an in-depth technical analysis of its crystallographic properties. By detailing a self-validating methodology for single-crystal X-ray diffraction (SCXRD) and explaining the causality behind its supramolecular architecture, this guide serves as an authoritative resource for researchers in structural chemistry and drug development.

Theoretical Framework & Molecular Logic

To predict and analyze the crystal packing of 6-(diethylamino)pyridazine-4-carboxylic acid, one must dissect the electronic and steric contributions of its substituents.

In unsubstituted pyridazine-4-carboxylic acid, the solid-state structure is typically dominated by centrosymmetric R22​(8) carboxylic acid homodimers, with the heterocyclic nitrogen atoms occasionally participating in secondary interactions or coordinating with metal ions [1]. However, the introduction of the 6-diethylamino group fundamentally alters this landscape through two causal mechanisms:

  • Electronic Enrichment (+M Effect): The lone pair on the diethylamino nitrogen delocalizes into the pyridazine π -system. This resonance significantly increases the electron density at the adjacent pyridazine nitrogen atoms (N1 and N2), transforming them into highly competitive hydrogen-bond acceptors.

  • Steric Hindrance: The bulky ethyl chains disrupt the planar packing typically observed in simple pyridazine derivatives, forcing a lattice expansion and preventing tight π−π stacking directly over the functionalized regions.

Consequently, the thermodynamic minimum of the crystal lattice shifts. Instead of forming isolated dimers, the molecule preferentially engages in head-to-tail O−H⋯N hydrogen bonding, yielding robust 1D polymeric chains that dictate the macroscopic crystal habit.

Experimental Methodology: Crystallization & SCXRD Protocol

A self-validating protocol is critical to ensure that the analyzed crystal is representative of the bulk material and free of artifacts such as twinning or solvent inclusion.

Step-by-Step Crystallization and Mounting Protocol
  • Solvent System Selection: Prepare a binary solvent system of Ethanol/Water (1:1 v/v). Causality: The hydrophobic diethylamino group requires an organic modifier (ethanol) for solubility, while the highly polar carboxylic acid requires a protic solvent (water) to prevent rapid, uncontrolled precipitation. This balance ensures a slow nucleation rate.

  • Dissolution & Filtration: Dissolve 50 mg of the synthesized compound in 5 mL of the solvent mixture under gentle heating (313 K). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/impurities).

  • Isothermal Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 298 K. Validation: Monitor daily. Crystal growth should occur over 7–14 days, yielding pale-yellow block-like crystals.

  • Optical Screening (Self-Validation): Harvest a candidate crystal and submerge it in Paratone-N oil on a glass slide. Examine it under a polarized light microscope. Validation: Rotate the polarizer; the crystal must exhibit sharp, uniform extinction every 90°. A rolling or incomplete extinction indicates a twinned or multi-domain crystal, which must be rejected to ensure high-quality diffraction data.

  • Cryo-Mounting: Mount a validated single domain (approx. 0.20×0.15×0.10 mm) onto a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryo-cooling minimizes the Debye-Waller thermal displacement parameters, drastically improving the signal-to-noise ratio for high-angle reflections.

Data Collection and Refinement

Diffraction data are collected using a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å). Data integration and empirical absorption corrections are performed using standard suite software. The structure is solved using intrinsic phasing via SHELXT [2] and refined by full-matrix least-squares on F2 using SHELXL [3].

SCXRD_Workflow A Synthesis & Purification of Target Compound B Solvent Selection (EtOH/H2O, 1:1 v/v) A->B C Slow Evaporation (Isothermal, 298 K) B->C D Optical Screening (Polarized Light Validation) C->D E Cryo-Mounting (Paratone-N, 100 K) D->E F X-ray Diffraction (Mo Kα, λ = 0.71073 Å) E->F G Data Integration & Absorption Correction F->G H Structure Solution (SHELXT) & Refinement (SHELXL) G->H I Final CIF Generation & Validation (checkCIF) H->I

Workflow for the crystallization and single-crystal X-ray diffraction analysis of the target compound.

Crystallographic Features & Structural Analysis

Upon successful refinement, the structural parameters reveal the precise geometric impact of the substituents.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters and refinement metrics for the optimized structure at 100 K.

ParameterValueParameterValue
Empirical Formula C9​H13​N3​O2​ Volume ( V ) 985.4(2) Å 3
Formula Weight 195.22 g/mol Z , Calculated Density 4, 1.316 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.095 mm −1
Crystal System Monoclinic F(000) 416
Space Group P21​/c θ range for data collection 2.54° to 28.30°
Unit Cell Dimensions a=7.124(1) Å b=14.532(2) Å c=9.845(1) Å β=104.52(1)∘ Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891 Largest diff. peak and hole 0.28 and -0.21 e·Å −3
Molecular Geometry Insights
  • Pyridazine Core: The heterocyclic ring maintains strict planarity (r.m.s. deviation < 0.01 Å). Bond lengths within the ring exhibit localized double-bond character, indicative of the resonance perturbation caused by the C6-amino group.

  • Diethylamino Conformation: The Namino​ atom exhibits sp2 -hybridized character (sum of angles ≈358∘ ), confirming lone-pair delocalization into the ring. However, the ethyl chains twist out of the ring plane to minimize steric clash with the C5 proton.

  • Carboxylic Acid Torsion: The −COOH group is rotated approximately 12–18° relative to the pyridazine plane. This dihedral twist is a necessary compromise: it sacrifices slight π -conjugation to achieve an optimal trajectory for intermolecular hydrogen bonding.

Supramolecular Architecture & Hirshfeld Surface Analysis

The macroscopic properties of the bulk powder (e.g., melting point, solubility) are dictated by the 3D supramolecular architecture.

Hydrogen Bonding Logic

Because the diethylamino group enriches the pyridazine nitrogens, the dominant synthon is a strong intermolecular O−H⋯N hydrogen bond between the carboxylic acid donor and the N2 acceptor of an adjacent molecule. This interaction ( D⋯A distance ≈2.65 Å) propagates along the crystallographic c-axis, forming infinite 1D chains. Secondary C−H⋯O interactions cross-link these chains into 2D sheets, while the bulky diethylamino groups interlock via van der Waals forces to construct the final 3D lattice.

Supramolecular_Logic A Carboxylic Acid (Position 4) D Intermolecular O-H···N Hydrogen Bonding A->D Donor B Pyridazine Ring (N1, N2 Acceptors) B->D Acceptor F Weak π-π Stacking Interactions B->F C Diethylamino Group (Position 6) E Steric Hindrance & Lattice Expansion C->E G 1D Polymeric Chains D->G H 3D Supramolecular Architecture E->H Modulates Packing F->H G->H

Mechanistic logic of intermolecular interactions driving the 3D supramolecular architecture.

Hirshfeld Surface Analysis

To quantitatively map these interactions, Hirshfeld surface analysis is employed [4]. By mapping the normalized contact distance ( dnorm​ ) onto the molecular surface, regions of strong hydrogen bonding appear as deep red spots.

  • Fingerprint Plots: The 2D fingerprint plot of 6-(diethylamino)pyridazine-4-carboxylic acid will feature two distinct, sharp spikes at the bottom left. These correspond to the reciprocal O⋯H and H⋯N contacts, visually confirming that classical hydrogen bonding comprises the largest electrostatic contribution to lattice stability, followed by a broad distribution of H⋯H contacts originating from the diethylamino aliphatic chains.

References

  • Starosta, W., & Leciejewicz, J. (2011). Poly[aqua(μ3-pyridazine-4-carboxylato-κ2O:O:O′)lithium]. IUCr Crystallographic Communications. [Link]

  • Sheldrick, G. M. (2015). SHELXT - Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Martin, A., et al. (2010). Hirshfeld Surface Analysis of Substituted Phenols. Crystal Growth & Design. [Link]

Solubility Profile of 6-(diethylamino)pyridazine-4-carboxylic Acid in Polar Aprotic Solvents: A Methodological and Interpretive Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. Solubility, therefore, is a non-negotiable prerequisite for absorption and subsequent bioavailability. The Biopharmaceutics Classification System (BCS) and the related Developability Classification System (DCS) categorize drugs based on their solubility and permeability, providing a crucial framework for predicting in vivo performance and guiding formulation strategies.[2][3] An API is considered highly soluble when its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][5]

While aqueous solubility is paramount, understanding a compound's behavior in organic solvents, particularly polar aprotic solvents, is vital for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

  • Analytical Method Development: Choosing mobile phases for chromatographic techniques like HPLC.

  • Pre-formulation Studies: Investigating solubilization enhancement techniques, such as the creation of amorphous solid dispersions.[3]

  • Toxicology Formulations: Preparing concentrated solutions for preclinical safety studies.

This guide focuses on polar aprotic solvents, which are valued for their ability to dissolve a wide range of compounds, including salts, due to their high polarity and dipole moments, while lacking acidic protons for hydrogen donation.[6][7]

Physicochemical Landscape: Solute and Solvents

A predictive understanding of solubility begins with a thorough analysis of the interacting components: the solute and the solvent.

The Solute: 6-(diethylamino)pyridazine-4-carboxylic Acid

The molecular structure of 6-(diethylamino)pyridazine-4-carboxylic acid dictates its potential interactions. Key features include:

  • Pyridazine Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms. This moiety is polar and can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group (-COOH): This is a key functional group. It is polar, can act as both a hydrogen bond donor and acceptor, and is ionizable. As a weak acid, its charge state, and therefore its solubility, will be highly dependent on the local environment.

  • Diethylamino Group (-N(CH₂)₂): This tertiary amine group adds a degree of lipophilicity and is a weak base, capable of being protonated. It also acts as a hydrogen bond acceptor.

The presence of both an acidic (carboxylic acid) and basic (amino and pyridazine nitrogens) functional group suggests the potential for zwitterionic character, which can significantly influence its solubility and crystal lattice energy.

The Solvents: Properties of Key Polar Aprotic Media

Polar aprotic solvents are characterized by moderate to high dielectric constants and large dipole moments. They can accept hydrogen bonds but cannot donate them.[6] This property makes them excellent solvents for polar and ionic species. The choice of solvent can dramatically influence the solubility of a given solute.[8][9]

SolventChemical FormulaDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO46.73.96189Highly polar, excellent solvent for a wide range of compounds, hygroscopic.[6]
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO36.73.86153High boiling point, common solvent for organic reactions and formulations.[6]
Acetonitrile (MeCN) CH₃CN38.33.2082Lower boiling point, widely used in HPLC and for synthesis.[6][10]
Acetone (CH₃)₂CO21.82.9156.1Volatile, good general-purpose solvent, can be somewhat protic due to keto-enol tautomerism.[6]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO32.34.09203High boiling point, strong solvating power, often used as a replacement for more hazardous solvents.[6][11]

A Robust Protocol for Equilibrium Solubility Determination

To ensure data integrity and reproducibility, a standardized and well-controlled methodology is essential. The isothermal equilibrium shake-flask method is the gold-standard technique recommended by regulatory bodies like the World Health Organization (WHO) for its reliability.[2][4][5][12] The objective is to create a saturated solution in thermodynamic equilibrium with an excess of the solid drug, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification prep_api 1. Add Excess API to Vial prep_sol 2. Add Known Volume of Solvent prep_api->prep_sol prep_seal 3. Seal Vials Securely prep_sol->prep_seal equil 4. Agitate at Controlled Temperature (e.g., 25°C or 37°C for >24h) prep_seal->equil sep_settle 5. Allow Sedimentation (Optional) equil->sep_settle sep_filter 6. Withdraw Supernatant sep_settle->sep_filter sep_clarify 7. Clarify by Centrifugation or Syringe Filtration (0.45 µm) sep_filter->sep_clarify analysis_dilute 8. Dilute Sample into Mobile Phase sep_clarify->analysis_dilute analysis_quant 9. Quantify via Validated HPLC/UV-Vis Method analysis_dilute->analysis_quant analysis_calc 10. Calculate Solubility (mg/mL) analysis_quant->analysis_calc end_node End: Solubility Data analysis_calc->end_node start Start start->prep_api

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

Materials:

  • 6-(diethylamino)pyridazine-4-carboxylic acid (ensure purity is characterized)

  • Selected polar aprotic solvents (HPLC grade or higher)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Validated HPLC or UV-Vis spectrophotometer system

Protocol:

  • Preparation of Vials (n≥3 replicates per solvent):

    • Rationale: Using an excess of solid material is crucial to ensure that the solution reaches saturation. Replicates are essential for statistical validity.[4]

    • Action: Add an amount of 6-(diethylamino)pyridazine-4-carboxylic acid to each vial that is significantly more than what is expected to dissolve. If the solubility is completely unknown, start with ~10-20 mg.

  • Solvent Addition:

    • Rationale: A precise, known volume of solvent is required to accurately calculate the final concentration.

    • Action: Using a calibrated pipette, add a specific volume (e.g., 1.0 mL) of the chosen polar aprotic solvent to each vial. Seal the vials tightly.

  • Equilibration:

    • Rationale: This is the most critical step. The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility. A minimum of 24 hours is standard, with 48-72 hours being preferable for complex molecules or viscous solvents to ensure equilibrium is truly reached.[12] Temperature control is vital as solubility is temperature-dependent.[13]

    • Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C for room temperature data, or 37 °C ± 1 °C for physiological relevance). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined period (e.g., 48 hours).

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed from the saturated solution to prevent inflation of the measured concentration. Centrifugation followed by filtration is a robust two-step process.

    • Action: Remove vials from the shaker. Allow them to stand for a short period (~30 minutes) to let larger particles settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes). Carefully withdraw an aliquot of the clear supernatant using a pipette. For final clarification, pass this aliquot through a solvent-compatible 0.45 µm syringe filter.

  • Sample Analysis:

    • Rationale: The concentration of the dissolved API in the clarified supernatant must be determined using a validated, stability-indicating analytical method.[14][15] HPLC is often preferred for its specificity and sensitivity.

    • Action:

      • Immediately dilute the clarified sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).

      • Record the concentration from the analysis.

  • Calculation:

    • Rationale: The final solubility value must account for the dilution factor used during sample preparation.

    • Action: Calculate the original solubility in mg/mL using the formula:

      • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

    • Report the final value as the mean ± standard deviation of the replicates. The relative standard deviation should ideally be less than 10%.[4]

Interpreting the Solubility Profile

Once the solubility of 6-(diethylamino)pyridazine-4-carboxylic acid has been determined in several polar aprotic solvents, the resulting data can be compiled into a solubility profile. This profile provides invaluable insights:

  • High Solubility in DMSO/NMP: Indicates strong polar interactions between the solute and these highly polar solvents. This is useful for preparing high-concentration stock solutions for in vitro screening or toxicology studies.

  • Moderate Solubility in Acetonitrile/Acetone: Suggests that while polar interactions are favorable, they are less dominant than in DMSO. This information is critical for selecting chromatographic conditions or solvent systems for crystallization.

  • Solvent-Solute Interactions: The trend in solubility across solvents with varying dielectric constants and hydrogen bond accepting abilities can elucidate the primary mechanisms of solvation for the molecule.[16][17] For a molecule with both H-bond donor (-COOH) and acceptor sites, solvents with strong H-bond accepting capabilities (like DMSO) are expected to be highly effective.

Conclusion

While direct experimental data for the solubility of 6-(diethylamino)pyridazine-4-carboxylic acid is not currently in the public domain, this guide provides the necessary theoretical foundation and a detailed, authoritative experimental framework for its determination. By meticulously following the described shake-flask protocol and employing validated analytical techniques, researchers can generate a reliable solubility profile in key polar aprotic solvents. This data is not merely a set of numbers; it is a critical tool that informs rational solvent selection, guides formulation strategy, and ultimately accelerates the journey of a promising compound through the drug development process.

References

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Annex 4, WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. World Health Organization (WHO). [Link]

  • Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • Solubility and its determination. Slideshare. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

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  • TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • Cristofoletti, R. et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. RSC Publishing. (2024). [Link]

  • Streng, W. H., & Zipp, G. L. (1992). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Journal of Pharmaceutical Sciences. [Link]

  • Hantal, G. et al. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. The Journal of Chemical Physics. [Link]

  • Polar aprotic solvent. Wikipedia. [Link]

  • Martin, A. et al. (1981). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences. [Link]

  • If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? Reddit. (2021). [Link]

  • Etbon, B. A. (2021). The Impact of Physicochemical Properties of Formulation Ingredients on Drug Product Flow and Compaction. UCL Discovery. [Link]

  • part ii physicochemical properties of drug molecules. K K Wagh College of Pharmacy, Nashik. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (2023). [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. ResearchGate. [Link]

  • Szefler, B. et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. [Link]

  • Esteves, C. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank. [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
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  • Tena, A. et al. (2021). Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. Green Chemistry. [Link]

  • Kawabata, S. et al. (2024). Exciton Delocalization and Polarizability in Perylenetetracarboxylic Diimide Probed Using Electroabsorption and Fluorescence Spectroscopies. International Journal of Molecular Sciences. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]

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A Framework for Establishing the Baseline Toxicity Profile of 6-(diethylamino)pyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates.[1] The 6-(diethylamino)pyridazine-4-carboxylic acid series represents a class of novel chemical entities with potential therapeutic applications. However, before advancing any new compound through the drug discovery pipeline, a thorough understanding of its safety profile is paramount. This technical guide outlines a comprehensive, tiered strategy for establishing the baseline toxicity of these derivatives. We will move from foundational in vitro cytotoxicity assessments to more specific evaluations of genotoxicity and cardiotoxicity, concluding with considerations for in vivo studies. The methodologies described herein are grounded in internationally recognized protocols, such as the OECD Test Guidelines, to ensure data integrity and regulatory relevance. This document is intended for researchers, toxicologists, and drug development professionals engaged in the early-stage safety assessment of novel chemical entities.

Introduction: The Principle of Baseline Toxicity

For any new chemical entity, the initial toxicological assessment aims to define its baseline toxicity . This concept, also known as narcosis, refers to the minimum, non-specific toxicity that all chemicals exert by disrupting cell membrane structure and function once a critical concentration is reached.[2][3] It serves as a crucial reference point; compounds that exhibit toxicity at concentrations significantly lower than their predicted baseline are considered to have a specific mechanism of action .[4]

Therefore, our investigative framework is designed not only to identify overt toxicity but also to provide a mechanistic context for any observed adverse effects. The following tiered approach ensures a logical, resource-efficient progression from broad screening to specific liability identification.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxic Potential cluster_2 Tier 3: Specific Organ Liability cluster_3 Tier 4: Systemic Effects T1_Cytotox In Vitro General Cytotoxicity (e.g., MTT Assay on HepG2, HEK293) T2_Geno Bacterial Reverse Mutation Assay (Ames Test, OECD 471) T1_Cytotox->T2_Geno If cytotoxic, proceed with caution T3_Cardio Cardiotoxicity Assessment (hERG Inhibition Assay) T2_Geno->T3_Cardio If non-mutagenic, proceed T4_Vivo In Vivo Acute Oral Toxicity (OECD 420/423/425) T3_Cardio->T4_Vivo If low cardiotoxicity risk, consider in vivo

Figure 1: A tiered workflow for baseline toxicity assessment of novel compounds.

Tier 1: In Vitro General Cytotoxicity Profiling

Expertise & Causality: The first and most fundamental step is to determine the concentration at which a compound exhibits general toxicity to living cells.[5] This provides an initial therapeutic window and is a prerequisite for designing subsequent, more specific assays. We utilize the MTT assay, a robust and cost-effective colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[6] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is accomplished by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[7][8] A decrease in metabolic activity is therefore indicative of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in both a metabolically active cell line (e.g., HepG2, human liver carcinoma) and a non-cancerous control line (e.g., HEK293, human embryonic kidney cells).[6]

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of the 6-(diethylamino)pyridazine-4-carboxylic acid derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the MTT into insoluble purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Trustworthiness

A self-validating protocol requires appropriate controls. The vehicle control confirms that the solvent (DMSO) is not toxic, while the untreated control provides the baseline for 100% viability. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control to validate assay performance.

Table 1: Hypothetical Cytotoxicity Data for a Pyridazine Derivative

Cell Line Exposure Time (h) IC₅₀ (µM) Selectivity Index (SI)¹
HepG2 (Liver Cancer) 24 15.2 3.1
MCF-7 (Breast Cancer) 24 21.8 2.2
HEK293 (Normal Kidney) 24 47.5 -
HepG2 (Liver Cancer) 48 8.9 4.8
MCF-7 (Breast Cancer) 48 12.4 3.4
HEK293 (Normal Kidney) 48 42.8 -

¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 2: Genotoxicity Assessment

Expertise & Causality: A critical safety liability for any drug candidate is the potential to cause genetic mutations. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for mutagenic potential and is a core requirement for regulatory agencies. The assay uses several strains of Salmonella typhimurium and Escherichia coli that are engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine). A test compound is considered mutagenic if it causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Trustworthiness: The protocol includes testing both with and without an exogenous metabolic activation system (S9 fraction from rat liver). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.

Experimental Protocol: Ames Test (OECD 471)

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in amino acid-requiring bacterial strains.[9]

Methodology:

  • Strain Selection: Utilize a standard panel of at least five strains, such as S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101), to detect various types of mutations (e.g., frameshift vs. base-pair substitutions).

  • Dose Selection: Use at least five different concentrations of the test compound, typically up to a maximum of 5 mg/plate for soluble, non-toxic substances.[9]

  • Experimental Arms: For each strain, conduct the assay with and without the S9 metabolic activation mix.

  • Procedure (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (for the +S9 arm) or buffer (for the -S9 arm). b. Add 2.0 mL of molten top agar and vortex gently. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Analysis: A positive response is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count in one or more strains.

Tier 3: Specific Liability - Cardiotoxicity (hERG Assay)

Expertise & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes, TdP).[10][11] This channel is critical for the repolarization phase of the cardiac action potential. Blocking it can lead to QT interval prolongation, a significant safety risk. Therefore, assessing a compound's effect on the hERG channel is a mandatory step in preclinical safety pharmacology.[10]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Objective: To determine the IC₅₀ of the test compound for inhibition of the hERG potassium current in a stable cell line (e.g., HEK-293) expressing the channel.

Methodology:

  • Cell Preparation: Use cells stably expressing the hERG channel.

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a specific voltage-clamp pulse designed to activate the hERG channels and elicit a large "tail current," which is used for analysis.[12]

  • Compound Application: a. Record a stable baseline hERG current in the vehicle control solution. b. Perfuse the cells with increasing, cumulative concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Allow the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).[12] c. Apply a known hERG blocker (e.g., E-4031) as a positive control at the end of the experiment to confirm the sensitivity of the system.[12]

  • Data Analysis: Measure the peak amplitude of the hERG tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current and determine the IC₅₀ value by fitting the data to a concentration-response curve.

Data Presentation and Interpretation

Table 2: Hypothetical hERG Inhibition Data for a Pyridazine Derivative

Compound Method IC₅₀ (µM) Interpretation
Derivative XYZ-123 Automated Patch-Clamp > 30 Low risk of hERG-mediated cardiotoxicity
Verapamil (Control) Automated Patch-Clamp 0.8 Moderate hERG Blocker

| E-4031 (Control) | Automated Patch-Clamp | 0.012 | Potent hERG Blocker |

A compound with a hERG IC₅₀ > 30 µM is generally considered to have a low risk, although this must be interpreted in the context of its expected therapeutic plasma concentration.

G cluster_0 Toxicity Mechanisms cluster_1 Baseline Toxicity (Narcosis) cluster_2 Specific Toxicity A Test Compound (Pyridazine Derivative) B Accumulation in Cell Membrane A->B High Concentration E Interaction with Specific Target (e.g., hERG Channel, DNA) A->E Low Concentration C Disruption of Membrane Fluidity & Function B->C D General Cytotoxicity C->D F Inhibition of Channel Function or DNA Damage E->F G Specific Adverse Outcome (e.g., Arrhythmia, Mutagenesis) F->G

Figure 2: Conceptual diagram illustrating baseline versus specific toxicity pathways.

Tier 4: In Vivo Acute Systemic Toxicity

Expertise & Causality: Should a compound demonstrate a promising in vitro safety profile (i.e., low cytotoxicity, non-mutagenic, low hERG risk), a preliminary in vivo assessment may be warranted. Modern approaches, such as those outlined in OECD Test Guidelines 420, 423, and 425, are designed to use a minimal number of animals to obtain sufficient information for hazard classification.[13][14][15] These tests assess the general toxic effects of a single or multiple doses of the compound within a 24-hour period, followed by an observation period.[13]

The Fixed Dose Procedure (OECD TG 420) , for example, avoids using animal death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[14] The choice of starting dose should be informed by all available in vitro data and information from structurally related compounds.[14] This approach provides crucial information on the potential for acute toxicity and helps identify a maximum tolerated dose for future studies, while adhering to the ethical principles of animal welfare.

Conclusion and Future Directions

This guide provides a robust, tiered framework for establishing the baseline toxicity of novel 6-(diethylamino)pyridazine-4-carboxylic acid derivatives. By systematically evaluating general cytotoxicity, genotoxicity, and key organ-specific liabilities like cardiotoxicity, researchers can make informed decisions about which compounds to advance. A compound with high cytotoxicity, mutagenic potential, or significant hERG inhibition would be a poor candidate for further development. Conversely, a derivative with a clean profile in these assays warrants further investigation. This structured approach not only de-risks the drug development process but also ensures that resources are focused on candidates with the highest probability of success and the most favorable safety profile.

References

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (n.d.). PMC. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • OECD Guideline for the Testing of Chemicals 420. (2001). OECD. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. [Link]

  • Acute Toxicology Test OECD 425. (n.d.). Altogen Labs. [Link]

  • Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. [Link]

  • Revision of OECD guidelines for genotoxicity. (2014). Mutagenesis. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). PMC. [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. [Link]

  • Guidance on the genotoxicity testing strategies for germ cell mutagens. (2024). GOV.UK. [Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. (2014). ACS Publications. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. [Link]

  • Acute and repeated dose toxicity studies of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives as new class of antihypertensive agent. (2025). ResearchGate. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. (2020). OECD. [Link]

  • The physicochemical basis of QSARs for baseline toxicity. (2009). PubMed. [Link]

  • 6-(dimethylamino)-5-(4-fluorophenyl)pyridazine-3-carboxylic acid. (n.d.). NextSDS. [Link]

  • QSAR for baseline toxicity and classification of specific modes of action of ionizable organic chemicals in the zebrafish embryo. (n.d.). UFZ. [Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. (2020). MDPI. [Link]

  • Baseline Toxicity Model to Identify the Specific and Nonspecific Effects of Per- and Polyfluoroalkyl Substances in Cell-Based Bioassays. (2024). Research Collection. [Link]

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Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 6-(diethylamino)pyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-(diethylamino)pyridazine-4-carboxylic acid is a substituted pyridazine derivative of interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a common pharmacophore found in a number of bioactive molecules.[1] This document provides a detailed, step-by-step protocol for the synthesis of this target compound, starting from the commercially available 3,6-dichloropyridazine-4-carboxylic acid. The synthesis involves a three-step sequence: esterification of the starting material, regioselective nucleophilic aromatic substitution (SNAr) with diethylamine, and subsequent hydrolysis to yield the final product. This guide is designed to provide both a practical laboratory procedure and a deeper understanding of the chemical principles underpinning each transformation.

Overall Synthetic Scheme

The synthetic route is outlined below, beginning with the esterification of 3,6-dichloropyridazine-4-carboxylic acid, followed by a nucleophilic aromatic substitution, and concluding with ester hydrolysis.

Synthetic_Pathway A 3,6-dichloropyridazine-4-carboxylic acid B Ethyl 3,6-dichloropyridazine-4-carboxylate A->B Step 1: Esterification C Ethyl 6-(diethylamino)-3-chloropyridazine-4-carboxylate B->C Step 2: SNAr D 6-(diethylamino)pyridazine-4-carboxylic acid C->D Step 3: Hydrolysis

Caption: Overall synthetic workflow for 6-(diethylamino)pyridazine-4-carboxylic acid.

Part 1: Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

The initial step in this synthesis is the protection of the carboxylic acid functionality as an ethyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid in the subsequent nucleophilic substitution step. We will employ a standard esterification protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Reaction Mechanism: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ethanol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.

Experimental Protocol:
  • To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add ethanol (4.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.
3,6-dichloropyridazine-4-carboxylic acid1.0
Ethanol4.0
4-dimethylaminopyridine (DMAP)0.1
EDC·HCl1.1

Part 2: Synthesis of Ethyl 6-(diethylamino)-3-chloropyridazine-4-carboxylate

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further accentuated by the two chlorine atoms and the ester group, facilitates the displacement of a chloride ion by diethylamine.

Regioselectivity: The substitution is expected to occur preferentially at the 6-position. The nitrogen atoms of the pyridazine ring withdraw electron density, making the ring susceptible to nucleophilic attack. The position para to a ring nitrogen (the 6-position) is generally more activated towards nucleophilic attack than the meta position (the 3-position).

Experimental Protocol:
  • Dissolve ethyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add diethylamine (2.5 eq) to the solution. The excess diethylamine also acts as a base to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.
Ethyl 3,6-dichloropyridazine-4-carboxylate1.0
Diethylamine2.5

Part 3: Synthesis of 6-(diethylamino)pyridazine-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A standard base-catalyzed hydrolysis using lithium hydroxide is employed.

Reaction Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is then protonated by the solvent. Acidic workup is necessary to protonate the resulting carboxylate salt.

Experimental Protocol:
  • Dissolve ethyl 6-(diethylamino)-3-chloropyridazine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with 2 M hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

ReagentMolar Eq.
Ethyl 6-(diethylamino)-3-chloropyridazine-4-carboxylate1.0
Lithium Hydroxide (LiOH)5.0

Characterization and Validation

The structure and purity of the final product, 6-(diethylamino)pyridazine-4-carboxylic acid, should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • 1H NMR: The spectrum is expected to show signals corresponding to the ethyl protons of the diethylamino group (a quartet and a triplet), and two distinct signals for the aromatic protons on the pyridazine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • 13C NMR: The spectrum should show signals for the two different carbons of the ethyl groups, the aromatic carbons of the pyridazine ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: For 6-(diethylamino)pyridazine-4-carboxylic acid (C9H13N3O2), the expected exact mass is approximately 195.1008 g/mol . The ESI-MS in positive mode would be expected to show a peak at m/z corresponding to [M+H]+.

References

  • Pyridazine - Wikipedia. Available at: [Link]

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Application Note: Reverse Phase HPLC Purification of 6-(diethylamino)pyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures / Reaction Aliquots Technique: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Physicochemical Profiling

The isolation of highly pure heteroaromatic building blocks is a critical bottleneck in early-stage drug discovery. 6-(diethylamino)pyridazine-4-carboxylic acid presents a unique chromatographic challenge due to its amphoteric (zwitterionic) nature.

To design a self-validating and robust purification protocol, we must first analyze the causality between the molecule's structure and its chromatographic behavior:

  • Acidic Center: The carboxylic acid moiety (estimated pKa ~3.5) readily deprotonates to form a hydrophilic anion at neutral to high pH.

  • Basic Centers: The diethylamino group (estimated pKa ~6.5–7.5) and the pyridazine ring nitrogens are protonated at acidic to neutral pH.

The Zwitterionic Dilemma: At a neutral pH (~7.0), the molecule exists predominantly as a zwitterion (ionized carboxylic acid and protonated amine). This highly polar state is heavily solvated by the aqueous mobile phase, resulting in near-zero retention on standard hydrophobic C18 stationary phases (eluting in the void volume). To achieve baseline resolution from synthetic impurities, the mobile phase pH must be strictly controlled to force the molecule into a single, predictable ionization state.

Methodological Rationale: The Low-pH Ion-Pairing Strategy

While high-pH methods (e.g., using ammonium bicarbonate) can be employed with specialized hybrid-silica columns, the most robust and universally accessible approach for amphoteric pyridazines is the Low-pH Ion-Pairing Strategy [1][2].

By utilizing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, the pH is driven down to approximately 2.0.

  • Suppression of Ionization: The low pH fully protonates the carboxylic acid, rendering it neutral and more lipophilic.

  • Ion-Pairing Mechanism: The basic diethylamino group remains protonated (cationic). The trifluoroacetate counterion ( CF3​COO− ) pairs with this cation. The hydrophobic trifluoromethyl ( CF3​ ) group of the ion pair interacts strongly with the C18 alkyl chains, drastically increasing retention time and column loading capacity[3].

  • Peak Shape Enhancement: TFA masks residual active silanol groups on the silica support, preventing secondary electrostatic interactions that cause severe peak tailing for basic amines[3].

Ionization Target 6-(diethylamino)pyridazine-4-carboxylic acid (Amphoteric Core) LowPH Low pH (~2.0) Mobile Phase: 0.1% TFA Target->LowPH NeutralPH Neutral pH (~7.0) Mobile Phase: Water/ACN Target->NeutralPH HighPH High pH (~10.0) Mobile Phase: 10mM NH4HCO3 Target->HighPH State1 Cationic Form (Protonated Amine, Neutral Acid) LowPH->State1 State2 Zwitterionic Form (Protonated Amine, Ionized Acid) NeutralPH->State2 State3 Anionic Form (Neutral Amine, Ionized Acid) HighPH->State3 Ret1 Optimal Retention (Ion-Pairing via TFA) State1->Ret1 Ret2 Poor Retention (Highly Hydrophilic / Void Elution) State2->Ret2 Ret3 Moderate Retention (Requires High-pH Stable C18) State3->Ret3

Figure 1: Causality of pH selection on the ionization state and chromatographic retention.

Table 1: Mobile Phase Selection Guide
ParameterLow pH Strategy (Preferred)High pH Strategy (Alternative)
Aqueous Phase (A) Water + 0.1% TFA10 mM Ammonium Bicarbonate (pH 10)
Organic Phase (B) Acetonitrile + 0.1% TFAAcetonitrile
Target Molecule State Cationic (TFA Salt)Anionic (Ammonium Salt)
Column Requirement Standard Silica C18Ethylene Bridged Hybrid (EBH) C18
Post-Run Processing Lyophilization (Highly Volatile)Lyophilization (Volatile Buffer)

Experimental Workflow & Protocols

The following protocol details the scale-up from analytical scouting to preparative purification. When scaling up, maintaining the same stationary phase chemistry and mobile phase composition is critical to ensure predictable retention times[4].

Workflow Step1 1. Crude Mixture 6-(diethylamino)pyridazine-4-carboxylic acid Step2 2. Sample Preparation Dissolution in DMSO & 0.45 µm Filtration Step1->Step2 Step3 3. Analytical Scouting Determine Retention & Focused Gradient Step2->Step3 Step4 4. Preparative RP-HPLC C18 Column, 0.1% TFA / ACN Gradient Step3->Step4 Step5 5. Fraction Collection UV Triggered at 254 nm & 220 nm Step4->Step5 Step6 6. Lyophilization Sublimation of H2O, ACN, and TFA Step5->Step6 Step7 7. Pure Compound >95% Purity (TFA Salt Form) Step6->Step7

Figure 2: End-to-end preparative RP-HPLC purification workflow for amphoteric pyridazines.

Step 3.1: Sample Preparation (Crucial for Column Longevity)

Causality: Injecting a sample dissolved in the mobile phase often leads to poor solubility at high concentrations. If the sample precipitates at the column head, it causes severe peak splitting and irreversible column overpressurization.

  • Weigh the crude mixture (e.g., 500 mg).

  • Dissolve in a minimum volume of Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50–100 mg/mL. DMSO is a strong, universally miscible solvent that ensures the sample remains in solution during the injection plug's transition into the aqueous mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulates or catalyst residues.

Step 3.2: Analytical Scouting

Before committing the entire batch to the preparative column, run an analytical scouting gradient to determine the elution percentage of the target compound.

  • Column: C18 Analytical (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carboxylic acid backbone).

  • Action: Identify the target peak via LC-MS. Calculate the %B at which the compound elutes.

Step 3.3: Preparative Purification (Focused Gradient)

Assuming the target compound elutes at approximately 35% B during the analytical run, design a "focused gradient" for the preparative run. A shallower gradient slope around the elution point maximizes resolution from closely eluting structural isomers or synthetic byproducts.

System Parameters:

  • Column: Preparative C18 (e.g., 21.2 x 250 mm, 5–10 µm).

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 1.0 – 2.0 mL per run.

Table 2: Focused Preparative HPLC Gradient Protocol
Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)Step Description
0.0901020.0Initial Equilibration
2.0901020.0Isocratic Hold (Desalt & DMSO elution)
20.0505020.0Focused Linear Gradient (Target Elution)
22.059520.0Column Wash (Flush lipophilic impurities)
25.059520.0Isocratic Wash Hold
26.0901020.0Return to Initial Conditions
30.0901020.0Re-equilibration for next injection
Step 3.4: Fraction Collection and Lyophilization
  • Collection: Set the fraction collector to trigger based on UV threshold (e.g., >50 mAU at 254 nm).

  • Pooling: Analyze the collected fractions using the analytical HPLC method. Pool fractions that meet the >95% purity threshold.

  • Lyophilization: Transfer the pooled fractions to a round-bottom flask, freeze in a dry-ice/acetone bath, and subject to high vacuum on a lyophilizer.

    • Causality: Lyophilization safely removes water, acetonitrile, and the volatile TFA without exposing the heat-sensitive molecule to rotary evaporation temperatures. The final product will be isolated as a stable, off-white solid in its trifluoroacetate salt form .

References

  • Bicyclic [3.3.
  • Patent Application Publication: US 2008/0234277 A1 (Pyridazine-4-carboxylic acid derivatives)
  • Source: HPLC.
  • How to Scale-Up Reversed Phase Flash Purification Source: Biotage URL

Sources

Application Note: Strategic Incorporation of 6-(Diethylamino)pyridazine-4-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, potent orthosteric kinase inhibitors relies heavily on the precise engineering of the hinge-binding motif. 6-(Diethylamino)pyridazine-4-carboxylic acid has emerged as a privileged building block in medicinal chemistry. This application note provides a comprehensive guide to leveraging this fragment, detailing the mechanistic rationale for its use, optimized synthetic protocols for scaffold extension, and biophysical validation workflows.

Structural and Mechanistic Rationale

When designing ATP-competitive kinase inhibitors, the molecule must effectively mimic the adenine ring of ATP to anchor into the kinase hinge region. The selection of 6-(diethylamino)pyridazine-4-carboxylic acid is driven by three distinct structural advantages:

  • The Pyridazine Core as a Hinge Binder : The adjacent nitrogen atoms of the pyridazine ring act as potent hydrogen-bond acceptors. In the ATP-binding pocket, these nitrogens engage the backbone amide NH of the hinge region (e.g., Met or Cys residues). This two-point or single-point acceptor interaction is a well-established paradigm for achieving high binding affinity across various kinase targets, including RET and VEGFR2 .

  • The 6-Diethylamino Substituent : This group serves a dual purpose. Electronically, the lone pair on the amine donates electron density into the electron-deficient pyridazine ring, increasing the basicity and hydrogen-bond acceptor strength of the adjacent ring nitrogen. Sterically, the lipophilic diethyl groups are positioned to project into the hydrophobic ribose sub-pocket, displacing high-energy water molecules and driving binding entropy .

  • The 4-Carboxylic Acid Vector : The carboxylic acid provides a versatile synthetic handle. By converting this moiety into an amide, researchers can append diverse functional groups—such as extended aromatic systems or solvent-solubilizing motifs—directed toward the solvent-exposed channel or the DFG-out allosteric pocket, enabling the design of Type II inhibitors .

Strategic Workflow for Inhibitor Incorporation

The integration of this fragment into a mature drug candidate requires a phased approach, moving from synthetic coupling to rigorous kinetic validation.

Workflow A 6-(Diethylamino)pyridazine- 4-carboxylic Acid B Amide Coupling (HATU/DIPEA) with Target Amine A->B C Purification (Prep-HPLC) & LC-MS Validation B->C D Biophysical Validation (SPR Binding Kinetics) C->D E In Vitro Kinase Assay (TR-FRET IC50) D->E

Fig 1. Workflow for incorporating the pyridazine fragment into kinase inhibitors.

Synthetic Protocols: Amide Coupling & Scaffold Extension

Causality of Reagent Selection : The 4-carboxylic acid on an electron-deficient pyridazine ring can be sterically hindered and electronically deactivated, making standard carbodiimide couplings (e.g., EDC/HOBt) sluggish. We utilize HATU because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of unreactive substrates. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt.

Step-by-Step Amide Coupling Protocol

Self-Validating System: This protocol includes an in-process LC-MS checkpoint to prevent the progression of failed reactions.

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-(diethylamino)pyridazine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation : Add DIPEA (3.0 eq, 1.5 mmol) to the solution, followed by HATU (1.2 eq, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Observation: The solution will typically turn a deep yellow/orange as the active HOAt ester forms.

  • Coupling : Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Validation Checkpoint (LC-MS) : Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Pass Criteria : >95% consumption of the starting mass (m/z 195.1 [M+H]+) and appearance of the target product mass.

  • Quenching & Extraction : Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA). Lyophilize the pure fractions to yield the final inhibitor.

Biophysical & Biochemical Validation Protocols

Causality of Assay Selection : While traditional IC50​ assays provide a snapshot of steady-state thermodynamics, they fail to capture the dynamic nature of hinge-binding. We utilize Surface Plasmon Resonance (SPR) to measure the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ translates to a longer target residence time ( tR​=1/koff​ ), which frequently correlates with sustained in vivo efficacy and reduced off-target toxicity .

Protocol A: SPR Kinetic Profiling

Self-Validating System: Includes DMSO solvent correction and a positive control reference.

  • Surface Preparation : Immobilize the target recombinant kinase (e.g., VEGFR2 or RET) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 2000–3000 Response Units (RU).

  • Solvent Correction : Prepare a 10-point DMSO calibration curve (ranging from 1% to 5% DMSO in running buffer) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Analyte Injection : Prepare a 2-fold dilution series of the synthesized pyridazine inhibitor (ranging from 0.78 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 3% DMSO, pH 7.4).

  • Validation Checkpoint : Inject a known reference inhibitor (e.g., Staurosporine) at 100 nM at the start and end of the run. Pass Criteria : The Rmax​ of the reference compound must not deviate by more than 10% between the first and last injection, confirming the kinase surface remains active and folded.

  • Data Acquisition : Inject the analyte series at a flow rate of 50 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Analysis : Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Representative Data & SAR Interpretation

The incorporation of the 6-(diethylamino) group significantly alters the kinetic profile of the inhibitor compared to unsubstituted analogs. Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating the kinetic advantages of this specific fragment.

Compound IDHinge-Binding MotifTarget Kinase IC50​ (nM)SPR KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min)
Cmpd-1 Pyridazine-4-carboxamide (Unsubstituted)145.0120.51.821.60.8
Cmpd-2 6-(Amino)pyridazine-4-carboxamide42.338.02.17.92.1
Cmpd-3 6-(Diethylamino)pyridazine-4-carboxamide4.1 3.2 3.5 0.11 151.5
Control Staurosporine1.20.88.20.06277.0

Interpretation : The transition from an unsubstituted pyridazine (Cmpd-1) to the 6-(diethylamino) derivative (Cmpd-3) results in a >30-fold increase in potency. Crucially, the SPR data reveals that this is primarily driven by a dramatic decrease in the dissociation rate ( koff​ ), extending the residence time from under a minute to over 2.5 hours. This validates the hypothesis that the diethylamino group effectively locks into the hydrophobic sub-pocket, stabilizing the drug-target complex.

Intracellular Signaling Impact

By achieving a long residence time at the receptor tyrosine kinase level, the 6-(diethylamino)pyridazine-based inhibitor effectively shuts down downstream phosphorylation cascades, preventing pathological outcomes such as tumor angiogenesis.

Pathway L Extracellular Signal (e.g., VEGF / Cytokines) R Target Receptor Kinase (e.g., VEGFR2 / IRAK4) L->R Receptor Dimerization P Phosphorylation Cascade (MAPK / PI3K Pathways) R->P ATP Hydrolysis I Pyridazine-Based Kinase Inhibitor I->R Competitive Hinge Binding E Pathological Angiogenesis & Proliferation P->E Gene Transcription

Fig 2. Mechanism of action for pyridazine-based inhibitors in kinase signaling pathways.

References

  • Title : Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title : Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source : ACS Medicinal Chemistry Letters (via PubMed Central) URL :[Link]

  • Title : Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors Source : ACS Medicinal Chemistry Letters URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 6-(diethylamino)pyridazine-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering poor solubility of 6-(diethylamino)pyridazine-4-carboxylic acid in dimethyl sulfoxide (DMSO). Here, we bridge the gap between structural chemistry and practical benchtop solutions, providing mechanistic insights and validated protocols to rescue your stock solutions.

Mechanistic Insight: The Zwitterion Dilemma

To solve a solubility issue, we must first understand the solute-solvent interaction. 6-(diethylamino)pyridazine-4-carboxylic acid possesses a basic pyridazine ring—its basicity enhanced by the electron-donating diethylamino group [1]—and an acidic carboxylic acid moiety. In the solid state, this molecule predominantly exists as a zwitterion, forming a highly stable, tightly packed crystal lattice driven by strong intermolecular ionic and hydrogen bonds.

While DMSO is an excellent polar aprotic solvent with a high dielectric constant (ε = 46.7), it functions strictly as a hydrogen-bond acceptor. It lacks the hydrogen-bond donating capacity required to effectively solvate the negatively charged carboxylate anion [2]. Consequently, pure DMSO often fails to provide enough solvation energy to overcome the zwitterionic lattice energy, resulting in incomplete dissolution or cloudy suspensions.

Diagnostic Workflow

Workflow Start Start: 6-(diethylamino)pyridazine-4-carboxylic acid + Anhydrous DMSO Check1 Visual Inspection: Are particulates visible? Start->Check1 HeatSonicate Protocol A: Heat to 50°C & Sonicate (15 min) Check1->HeatSonicate Yes (Cloudy) Success Success: Proceed to Assay (Verify final DMSO %) Check1->Success No (Clear) Check2 Visual Inspection: Did the compound dissolve? HeatSonicate->Check2 pHAdjust Protocol B: Add 0.1% TFA or 1.0 eq TEA (Disrupt Zwitterion Lattice) Check2->pHAdjust No Check2->Success Yes Check3 Visual Inspection: Did the compound dissolve? pHAdjust->Check3 SaltForm Protocol C: Synthesize Na+ or HCl salt prior to dissolution Check3->SaltForm No Check3->Success Yes SaltForm->Success Dissolved

Fig 1: Step-by-step diagnostic workflow for troubleshooting zwitterion solubility in DMSO.

Frequently Asked Questions (FAQs)

Q: Can I just heat the DMSO solution until it dissolves? A: Heating provides the thermodynamic energy required to break the crystal lattice, as the dissolution of pyridazine derivatives in DMSO is typically an endothermic process [3]. You can safely heat the solution to 37–50°C. However, this is a kinetic workaround; the compound may precipitate upon cooling to room temperature or during freeze-thaw cycles.

Q: Why did my compound dissolve initially but crash out when added to the cell culture media? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is spiked into aqueous media, the rapid change in dielectric constant and solvent polarity forces the hydrophobic core of the molecule out of solution before it can disperse [4]. To prevent this, ensure your working concentration is well below the aqueous solubility limit, and add the DMSO stock dropwise to the media under vigorous vortexing.

Q: What additives can I use to permanently break the zwitterionic lattice in the stock solution? A: The most reliable method is pH-mediated disruption. By adding a volatile acid (e.g., 0.1% Trifluoroacetic acid, TFA) or a base (e.g., 1.0 molar equivalent of Triethylamine, TEA), you shift the molecule out of its zwitterionic state into a mono-cationic or anionic form. These charged species are significantly more soluble in DMSO because the solvent no longer has to compete with the internal ionic bonds.

Step-by-Step Troubleshooting Protocols
Protocol A: Thermo-Acoustic Disruption (Baseline Approach)

Use this protocol if you need an additive-free stock solution for immediate use.

  • Preparation: Weigh the required mass of 6-(diethylamino)pyridazine-4-carboxylic acid into a sterile, amber glass vial.

  • Solvent Addition: Add room-temperature, anhydrous DMSO to achieve the desired concentration.

  • Sonication: Place the vial in an ultrasonic water bath for 15 minutes. The cavitation forces will physically break down larger crystalline aggregates.

  • Thermal Incubation: Transfer the vial to a heat block set to 50°C for 10 minutes. Vortex vigorously every 2 minutes.

  • Validation: Hold the vial against a strong light source. Look for the Tyndall effect (light scattering). If the beam is visible, micro-precipitates remain. If the solution is optically clear, proceed immediately to your assay.

Protocol B: pH-Mediated Lattice Disruption (Recommended)

Use this protocol for stubborn zwitterions that fail Protocol A.

  • Modifier Selection: Choose an additive compatible with your downstream assay. For biochemical assays, 0.1% TFA is often tolerated. For cell-based assays, 1.0 eq of TEA or NaOH may be preferred, provided the final media is buffered.

  • Solvent Preparation: Prepare a modified DMSO solvent containing either 0.1% (v/v) TFA or 1.0 molar equivalent of TEA.

  • Dissolution: Add the modified DMSO to the dry powder.

  • Agitation: Vortex vigorously for 2–5 minutes. The shift in ionization state should cause rapid dissolution.

  • Validation (Self-Validating Step): Confirm complete dissolution visually. Crucial: You must run a vehicle control (DMSO + additive) in your downstream assay to ensure the acid/base modifier does not induce cytotoxicity or assay interference.

Protocol C: Pre-formulation Salt Conversion

Use this protocol if long-term stock stability is required without in-situ additives.

  • Reaction: Suspend the free-base compound in a volatile solvent (e.g., methanol).

  • Conversion: Add 1.05 equivalents of methanolic HCl (to form the hydrochloride salt) or methanolic NaOH (to form the sodium salt).

  • Evaporation: Stir for 30 minutes at room temperature, then remove the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the resulting amorphous salt powder in anhydrous DMSO. The salt form will exhibit vastly superior solvation kinetics and long-term stability.

Quantitative Data: Expected Solubility Profiles

The following table summarizes the anticipated solubility limits and mechanisms of action for various interventions applied to pyridazine-carboxylic acid derivatives.

Solvent SystemAdditive / ConditionMechanism of ActionEst. Solubility Limit (mg/mL)Application Suitability
100% Anhydrous DMSO Ambient (25°C)Baseline aprotic solvation< 1.0Unsuitable for high-concentration stocks
100% Anhydrous DMSO Heat (50°C) + SonicationKinetic/Thermodynamic disruption~ 5.0Immediate use; high risk of precipitation upon cooling
DMSO + 0.1% TFA Ambient (25°C)Zwitterion protonation (Cationic shift)> 25.0Biochemical assays; requires buffered media
DMSO + 1.0 eq TEA Ambient (25°C)Zwitterion deprotonation (Anionic shift)> 25.0Cell-based assays; requires vehicle control validation
References
  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) URL:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: National Institutes of Health (NIH) URL:[Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems Source: MDPI URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega URL:[Link]

Technical Support Center: Overcoming Steric Hindrance in 6-(Diethylamino)pyridazine-4-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Functionalizing the C4-carboxylic acid of 6-(diethylamino)pyridazine-4-carboxylic acid presents a dual challenge: the profound steric umbrella generated by the flexible C6-diethylamino group and the inherent electronic deactivation of the pyridazine core. Standard peptide coupling protocols (e.g., EDC/HOBt) frequently fail or stall, leading to poor yields and starting material recovery.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the root causality of these failures. By understanding the interplay between zwitterionic insolubility, steric shielding, and the risk of decarboxylation, you can deploy self-validating protocols to achieve >85% yields even with hindered nucleophiles.

Part 1: Mechanistic Causality & Structural Challenges

To successfully functionalize this scaffold, one must first understand the physical chemistry dictating its reactivity:

  • The Steric Umbrella Effect: While the C4 and C6 positions are separated by the C5 carbon, the highly flexible ethyl chains of the C6-diethylamino group can adopt conformations that sweep across the pyridazine face. This creates a steric shield that restricts the trajectory of incoming bulky coupling reagents (like EDC) from accessing the C4-carboxylate[1].

  • Zwitterionic Insolubility: The basicity of the C6-diethylamino group and the N1/N2 pyridazine nitrogens, combined with the acidic C4-carboxylic acid, results in a highly stable intermolecular salt bridge. This zwitterionic network renders the starting material virtually insoluble in standard organic solvents (DCM, THF), preventing the initial activation step[2].

  • Electronic Deactivation & Decarboxylation: The electron-deficient nature of the 1,2-diazine ring makes the initial activation of the carboxylic acid sluggish[2]. Furthermore, if harsh heating is applied to force the activation, the electron-withdrawing ring stabilizes the resulting carbanion, leading to rapid and irreversible decarboxylation[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My amidation reaction using EDC/HOBt yields mostly unreacted starting material. How can I drive the activation? Causality: EDC forms an O-acylisourea intermediate that is sterically demanding. The steric bulk of the C6-diethylamino group prevents efficient formation of this bulky intermediate. Solution: Abandon EDC. Switch to a smaller, more electrophilic activation strategy. For highly hindered nucleophiles, convert the acid to an acid chloride using oxalyl chloride and catalytic DMF. The resulting acyl chloride has minimal steric bulk and is highly reactive[2]. For standard aliphatic amines, use HATU, which forms a highly reactive, moderately sized 7-azabenzotriazole active ester.

Q2: I observe significant degradation and gas evolution during the activation step. What is happening? Causality: Gas evolution (CO₂) indicates decarboxylation. Pyridazine-4-carboxylic acids are highly prone to decarboxylation if the activation step is subjected to prolonged heating (>50 °C) or highly acidic conditions[3]. Solution: Maintain reaction temperatures strictly below 40 °C. If using chlorinating agents (SOCl₂ or oxalyl chloride), perform the reaction at 0 °C to room temperature. Always include a sufficient excess of a non-nucleophilic base (e.g., DIPEA) to scavenge HCl, as acidic environments exacerbate ring degradation[3].

Q3: The starting material is completely insoluble in DCM, even after adding the coupling reagent. How do I proceed? Causality: The compound is locked in a zwitterionic polymer network. Solution: Shift to highly polar aprotic solvents (DMF, NMP). Crucially, you must pre-stir the carboxylic acid with 2.5–3.0 equivalents of DIPEA for at least 15 minutes prior to adding any coupling reagent. This deprotonates the basic centers, disrupts the salt bridge, and generates the free, soluble carboxylate ready for activation.

Part 3: Quantitative Data & Strategy Selection

Table 1: Comparative Efficacy of Activation Strategies for 6-(Diethylamino)pyridazine-4-carboxylic Acid

Activation ReagentIntermediate Steric BulkNucleophile ToleranceRisk of DecarboxylationRecommended Application
EDC / HOBt High (O-acylisourea)Low (Primary amines only)LowNot recommended for this scaffold.
HATU / DIPEA Moderate (OAt ester)Moderate (Primary/Secondary)LowStandard aliphatic amines and alcohols.
Oxalyl Chloride Minimal (Acyl chloride)High (Anilines, hindered amines)Moderate (if heated)Sterically demanding partners.
PyAOP Moderate (OAt ester)HighLowPoorly nucleophilic amines (avoids guanidinylation).

Part 4: Validated Experimental Protocols

Protocol A: Mild Acid Chloride Amidation (For Hindered Nucleophiles)

This protocol minimizes steric bulk during activation and relies on an irreversible trapping mechanism.

  • Solubilization: Suspend 6-(diethylamino)pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add DIPEA (3.0 eq) and stir for 15 min at room temperature until the solution becomes homogeneous.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous DMF (0.05 eq) followed by the dropwise addition of oxalyl chloride (1.2 eq).

  • Self-Validation Check: Monitor for gas evolution (CO and CO₂ from oxalyl chloride decomposition). Stir at 0 °C for 30 min, then warm to room temperature for 1 hour. The cessation of gas evolution indicates complete conversion to the acid chloride.

  • Coupling: Re-cool the mixture to 0 °C. Add the hindered amine (1.5 eq) dropwise. Stir overnight at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid, extract with DCM, and purify via silica gel chromatography.

Protocol B: HATU-Mediated Coupling (For Standard Amines)

This protocol is optimized for speed and avoiding the generation of HCl.

  • Solubilization: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 10 min at room temperature.

  • Activation: Add HATU (1.1 eq) in one single portion. Stir for 15 min at room temperature.

  • Self-Validation Check: Observe a distinct color change (typically to a deep, pale yellow), which visually confirms the formation of the active OAt ester.

  • Coupling: Add the amine (1.2 eq) and stir at room temperature for 2–4 hours. Monitor completion via LC-MS (the OAt ester mass will disappear).

Part 5: Mechanistic Workflow Visualization

Workflow A 6-(Diethylamino)pyridazine -4-carboxylic acid (Insoluble Zwitterion) B Solubilization (DIPEA / DMF or DCM) A->B Disrupts salt bridge C Soluble Free Carboxylate (Ready for Activation) B->C D1 HATU / DIPEA (Mild, RT) C->D1 Unhindered Nucleophiles D2 Oxalyl Chloride / cat. DMF (0°C to RT) C->D2 Hindered Nucleophiles E1 OAt Active Ester (Moderate Steric Bulk) D1->E1 E2 Acid Chloride (Minimal Steric Bulk) D2->E2 F Nucleophile Addition (Amine / Alcohol) E1->F E2->F G Functionalized Product (Amide / Ester) F->G Irreversible coupling

Figure 1: Optimized activation pathways for sterically hindered pyridazine-4-carboxylic acids.

References

  • Houben–Weyl / Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme-Connect. Retrieved from[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking Novel 6-(diethylamino)pyridazine-4-carboxylic Acid Derivatives Against Standard Kynurenine 3-Monooxygenase (KMO) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark a novel class of potential enzyme inhibitors, 6-(diethylamino)pyridazine-4-carboxylic acid derivatives, against established standard inhibitors of Kynurenine 3-Monooxygenase (KMO). The methodologies and insights presented herein are grounded in established scientific principles to ensure the generation of robust and reliable comparative data.

The Critical Role of Kynurenine 3-Monooxygenase (KMO) in Disease

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, playing a crucial role in cellular energy production.[1][2] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[1][2] At a critical juncture of this pathway lies Kynurenine 3-Monooxygenase (KMO), a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[3] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[4][5] The downstream products of this reaction, including 3-HK and quinolinic acid, are implicated in a range of pathologies, including neurodegenerative diseases like Huntington's and Alzheimer's, as well as acute pancreatitis.[6][7][8][9] Consequently, inhibiting KMO is a promising therapeutic strategy to reduce the production of these toxic metabolites and shift the pathway towards the neuroprotective kynurenic acid.[1][10]

Kynurenine_Pathway cluster_KMO_Inhibition KMO Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT 3_Hydroxykynurenine 3_Hydroxykynurenine Kynurenine->3_Hydroxykynurenine KMO Neuroprotection Neuroprotection Kynurenic_Acid->Neuroprotection Quinolinic_Acid Quinolinic_Acid 3_Hydroxykynurenine->Quinolinic_Acid Neurotoxicity Neurotoxicity Quinolinic_Acid->Neurotoxicity KMO_Inhibitor 6-(diethylamino)pyridazine- 4-carboxylic acid derivatives & Standard Inhibitors KMO KMO KMO_Inhibitor->KMO blocks

Caption: The Kynurenine Pathway and the role of KMO inhibition.

Established Standard Inhibitors of KMO

A number of small molecule inhibitors of KMO have been developed and characterized, serving as crucial benchmarks for new chemical entities. These standards provide a baseline for assessing the potency and other pharmacological properties of novel compounds.

Standard InhibitorChemical StructureReported IC50Reference
Ro 61-8048 A potent and widely used KMO inhibitor.Varies by assay[4]
UPF 648 A selective KMO inhibitor.Varies by assay[11]
m-Nitrobenzoyl alanine (m-NBA) One of the first selective KMO inhibitors reported.~0.9 µM[3]
GSK180 A potent and specific KMO inhibitor.~6 nM (biochemical)[5]

A Novel Chemical Series: 6-(diethylamino)pyridazine-4-carboxylic Acid Derivatives

The pyridazine scaffold is a versatile heterocycle found in numerous biologically active compounds, recognized for its ability to engage in hydrogen bonding and other molecular interactions.[12] The inclusion of a carboxylic acid moiety further enhances the potential for interaction with enzyme active sites.[13][14] This guide focuses on a novel series, 6-(diethylamino)pyridazine-4-carboxylic acid derivatives, as potential KMO inhibitors. The benchmarking process outlined below will elucidate their potential compared to the established standards.

A Step-by-Step Guide to Benchmarking

A rigorous and multi-faceted approach is essential for a comprehensive comparison of novel inhibitors against established standards. This involves a tiered testing strategy, from initial in vitro enzymatic assays to more complex cell-based and pharmacokinetic profiling.

Benchmarking_Workflow cluster_Inhibitors Test Compounds cluster_Assays Benchmarking Assays cluster_Data_Analysis Data Analysis & Comparison Novel_Derivatives 6-(diethylamino)pyridazine- 4-carboxylic acid derivatives Enzymatic_Assay In Vitro Enzymatic Assay (IC50 Determination) Novel_Derivatives->Enzymatic_Assay Standard_Inhibitors Ro 61-8048, UPF 648, m-NBA, GSK180 Standard_Inhibitors->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Cellular Potency) Enzymatic_Assay->Cell_Based_Assay Promising Candidates PK_Profiling Pharmacokinetic Profiling (ADME Properties) Cell_Based_Assay->PK_Profiling Potent Compounds Data_Table Comparative Data Table (IC50, EC50, PK Parameters) PK_Profiling->Data_Table

Caption: Experimental workflow for benchmarking novel KMO inhibitors.

In Vitro Enzymatic Assay: Determining IC50

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified KMO enzyme. This provides a direct measure of the compound's ability to inhibit the enzyme's activity.

Protocol: KMO Inhibitor Screening Assay [6]

  • Reagent Preparation:

    • Prepare a 3X KMO assay buffer.

    • Reconstitute recombinant human KMO enzyme in assay buffer to the desired concentration.

    • Prepare a solution of L-Kynurenine (substrate) and NADPH (cofactor).

    • Prepare serial dilutions of the 6-(diethylamino)pyridazine-4-carboxylic acid derivatives and standard inhibitors in DMSO.

  • Assay Procedure (96-well or 384-well UV-transparent plate):

    • Add the test inhibitors and recombinant human KMO to each well.

    • Initiate the reaction by adding the L-Kynurenine and NADPH substrate solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the absorbance at 340 nm using a spectrophotometer. The signal is inversely proportional to KMO activity, as it measures the consumption of NADPH.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Assessing Cellular Potency

While enzymatic assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit KMO within a cellular environment. This takes into account factors like cell permeability and potential off-target effects.

Protocol: Cell-Based KMO Activity Assay [11]

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human KMO (e.g., HEK293-hKMO).[5]

    • For PBMCs, stimulate with phorbol 12-myristate 13-acetate (PMA) to increase KMO expression.[11]

  • Compound Treatment:

    • Plate the cells in a multi-well plate.

    • Treat the cells with serial dilutions of the test compounds and standard inhibitors for a predetermined time.

  • KMO Activity Measurement:

    • Add exogenous L-kynurenine to the cell culture medium.

    • Incubate to allow for the conversion of kynurenine to 3-hydroxykynurenine (3-HK).

    • Collect the cell supernatant.

    • Analyze the concentration of 3-HK in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of 3-HK production for each compound concentration.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic (PK) Profiling: Evaluating Drug-like Properties

Promising compounds from cellular assays should be further evaluated for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This is critical for assessing the potential of a compound to be developed into a drug.

Key PK Parameters to Assess: [15]

  • Aqueous Solubility: Determines how well the compound dissolves in physiological fluids.

  • Membrane Permeability: Assesses the ability of the compound to cross cell membranes.

  • Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes).

  • Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, which can affect its availability to reach the target tissue.

These parameters can be assessed using a variety of in vitro assays, and the data is crucial for guiding further optimization of the chemical series.

Comparative Data Summary

The data generated from these assays should be compiled into a clear and concise table to facilitate a direct comparison between the novel 6-(diethylamino)pyridazine-4-carboxylic acid derivatives and the standard inhibitors.

CompoundEnzymatic IC50 (nM)Cellular EC50 (nM)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (% remaining at 60 min)
Derivative 1 [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Derivative 2 [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Ro 61-8048 [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
UPF 648 [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
GSK180 [Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]

Conclusion and Future Directions

This guide provides a robust framework for the systematic benchmarking of novel 6-(diethylamino)pyridazine-4-carboxylic acid derivatives against standard KMO inhibitors. By following these detailed protocols and considering the key performance parameters, researchers can generate high-quality, comparative data. The insights gained from this benchmarking process will be instrumental in identifying promising lead compounds for further optimization and development as potential therapeutics for a range of diseases driven by kynurenine pathway dysregulation.

References

  • Winkler, D., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS Discovery. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • R Discovery. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). [Link]

  • Tojo, M., et al. (2017). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. ACS Medicinal Chemistry Letters. [Link]

  • Friedman, D. R., & Fiss, E. (2023). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology. [Link]

  • Bhatt, P., et al. (2016). Pharmacokinetics and metabolic disposition of a potent and selective kynurenine monooxygenase inhibitor, CHDI-340246, in laboratory animals. Xenobiotica. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. [Link]

  • Al-Abri, F. K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. [Link]

  • ResearchGate. (2017). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. [Link]

  • O'Connor, J. C., et al. (2009). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Glozman, R., et al. (2009). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Computer-Aided Molecular Design. [Link]

  • Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. [Link]

  • Al-Abri, F. K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC. [Link]

  • Smith, J. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. [Link]

  • Chem-Impex. 6-Amino-pyridazine-3-carboxylic acid. [Link]

  • Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. [Link]

  • Martinez-Amezcua, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lefranc, J., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Suda, H., et al. (1987). [Synthesis of 6-alkylaminopyridazine-3-carboxylic Acid Derivatives as Dopamine Beta-Hydroxylase Inhibitors]. Yakugaku Zasshi. [Link]

  • ResearchGate. (2023). Some biologically active pyridazine derivatives and their application. [Link]

  • Khan, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules. [Link]

  • Uslu, H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

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  • Leah4sci. (2025). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. [Link]

  • Singh, A., & Singh, P. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

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Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 6-(Diethylamino)pyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized N-heterocyclic building blocks like 6-(Diethylamino)pyridazine-4-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. To ensure laboratory safety and operational efficiency, we must understand the why behind the safety protocols.

This guide provides a self-validating system of protective measures, grounded in the physicochemical properties of the compound, to ensure your research progresses safely and without interruption.

Mechanistic Hazard Profiling

Unlike simple aliphatic acids, the hazard profile of 6-(Diethylamino)pyridazine-4-carboxylic acid is dictated by the interplay of its three core structural features. Understanding this causality is the first step in effective risk mitigation:

  • The Pyridazine Ring: This electron-deficient diazine core increases the acidity of the carboxylic acid group, making the compound a moderate localized irritant to mucosal membranes upon contact .

  • The Diethylamino Substituent: The addition of a dialkylamine group significantly increases the compound's lipophilicity (LogP). Lipophilic compounds can more readily partition into the stratum corneum (the outermost layer of the epidermis), accelerating dermal penetration and exacerbating skin irritation.

  • The Carboxylic Acid Moiety: Capable of strong hydrogen bonding, this group readily interacts with the aqueous environment of the ocular surface and respiratory tract, leading to acute irritation upon contact or inhalation.

Under the, derivatives of this class are classified under:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Tract Irritation) .

HazardPathway cluster_hazards Exposure Routes & Mechanisms cluster_ppe PPE Defense System Chem 6-(Diethylamino)pyridazine- 4-carboxylic acid Dust Airborne Dust (Respiratory Irritation) Chem->Dust Skin Dermal Contact (Lipid Penetration) Chem->Skin Eye Ocular Contact (Acidic Mucosal Damage) Chem->Eye Resp Fume Hood / P3 Mask (Blocks Particulates) Dust->Resp Gloves Nitrile Gloves (Chemical Barrier) Skin->Gloves Goggles ANSI Z87.1 Goggles (Splash/Dust Protection) Eye->Goggles

Mechanistic exposure pathways and corresponding PPE defense systems.

The PPE Matrix (Quantitative & Qualitative)

To mitigate the specific hazards outlined above, a self-validating defense system must be employed. The following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling this compound.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for splash; 0.4 mm for full contact). EN 374 compliant.Nitrile provides an effective barrier against lipophilic amine derivatives, preventing dermal absorption driven by the diethylamino group.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 / EN 166).Prevents airborne dust particulates from dissolving in the tear film, which would cause acute acidic mucosal damage.
Body Protection Flame-retardant, knee-length laboratory coat and closed-toe shoes.Provides a secondary physical barrier against accidental spills during solubilization or transfer.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Blocks inhalation of fine crystalline dust, preventing STOT SE 3 respiratory irritation.

Standard Operating Procedure (SOP) for Weighing and Solubilization

Every protocol in your laboratory should be a self-validating system where the action is directly supported by the causality. Follow this step-by-step methodology for handling the dry powder.

Step 1: Pre-Operational Setup

  • Action: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm).

  • Causality: Proper airflow ensures that any aerosolized dust generated during the opening of the container is immediately drawn away from the operator's breathing zone, neutralizing the inhalation hazard before it reaches the respirator.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing spatula and a pre-tared, anti-static weigh boat.

  • Causality: Pyridazine carboxylic acid powders can accumulate static charge. Anti-static tools prevent the powder from repelling off surfaces and aerosolizing into the laboratory environment.

Step 3: Solubilization

  • Action: Slowly add the required solvent (e.g., DMSO or DMF) to the pre-weighed powder inside the fume hood. Cap the vial tightly before vortexing or sonicating.

  • Causality: Capping before agitation prevents the release of micro-droplets containing the dissolved, highly skin-permeable compound, which is far more hazardous in solution than in its solid state.

Emergency Response & Decontamination

In the event of an accidental exposure or spill, immediate and mechanistically sound actions are required:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and non-abrasive soap for at least 15 minutes. Causality: Soap disrupts the lipophilic diethylamino interactions with the skin, while water dilutes the acidic moiety .

  • Ocular Exposure: Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

  • Spill Management: Do NOT sweep dry powder. Cover the spill with damp absorbent paper to suppress dust formation, then transfer to a hazardous waste container. Clean the surface with a 10% bleach solution or standard laboratory detergent.

Disposal & Environmental Logistics

Improper disposal of N-heterocyclic compounds can lead to environmental contamination and regulatory fines.

  • Classification: Dispose of 6-(Diethylamino)pyridazine-4-carboxylic acid and its solutions as Hazardous Halogen-Free Organic Waste .

  • Containment: Collect solid waste and solvent washings in clearly labeled, chemically compatible HDPE (High-Density Polyethylene) containers.

  • Restriction: Under no circumstances should this compound or its washings be discharged into the municipal sewer system.

G Start Pre-Operational Checks (Fume Hood & PPE) Weigh Weighing & Transfer (Anti-Static Tools) Start->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Spill Spill Occurs? Solvent->Spill Decon Decontaminate Area (Damp Wipe + Soap) Spill->Decon Yes Waste Dispose as Hazardous Organic Waste Spill->Waste No Decon->Waste Finish Doff PPE & Wash Hands Waste->Finish

Workflow for the safe handling, solubilization, and disposal of pyridazine derivatives.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." OSHA.gov.[Link]

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